molecular formula C22H26N4O4S2 B2425357 N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide CAS No. 851987-26-3

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide

Cat. No. B2425357
CAS RN: 851987-26-3
M. Wt: 474.59
InChI Key: QGBRHVAHJOYVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C22H26N4O4S2 and its molecular weight is 474.59. The purity is usually 95%.
BenchChem offers high-quality N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Properties

  • Thiazole derivatives, including compounds similar to N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide, have shown significant antimicrobial and antitubercular activities. The presence of certain substituents enhances these properties, indicating potential use in treating various bacterial and fungal infections (Kumar et al., 2013).

Anticancer Activity

  • Similar thiazole derivatives have been explored for their antitumor properties. Certain compounds demonstrate promising efficacy as anticancer agents, suggesting the potential of N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide in cancer research (Horishny et al., 2020).

Anticonvulsant Activity

  • Research indicates that benzothiazole-sulfonamide derivatives, which share structural similarities with the compound , exhibit significant anticonvulsant activity. This suggests potential applications in developing treatments for epilepsy and related disorders (Khokra et al., 2019).

Enzyme Inhibition

  • Studies on related sulfonamide compounds reveal substantial inhibitory activity against specific enzymes like α-glucosidase and acetylcholinesterase. This implies possible applications in managing diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S2/c1-13-9-14(2)20-19(10-13)31-22(23-20)25-24-21(27)17-5-7-18(8-6-17)32(28,29)26-11-15(3)30-16(4)12-26/h5-10,15-16H,11-12H2,1-4H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBRHVAHJOYVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.